Bemethyl, also known as Bemitil or 2-ethylsulfanyl-1H-benzimidazole hydrobromide, is a synthetic actoprotector and antihypoxant with antioxidant and antimutagenic properties. It has garnered attention for its ability to enhance physical performance and assist in adaptation to hypoxic conditions, making it particularly valuable in high-altitude environments. The compound is primarily used in Ukraine as a dietary supplement, especially among athletes preparing for international competitions .
These reactions are essential for understanding the compound's reactivity and potential modifications in synthetic applications .
Bemethyl exhibits several biological activities:
The synthesis of bemethyl involves several steps starting from 2-ethylsulfanyl-1H-benzimidazole. The process typically includes:
This multi-step synthesis allows for the controlled production of bemethyl with desired purity and efficacy .
Bemethyl has a variety of applications across different fields:
Studies have shown that bemethyl interacts with various enzymes involved in its metabolism. Key findings include:
These interactions highlight the complexity of bemethyl's metabolism and its implications for therapeutic use .
Bemethyl shares similarities with other adaptogens and performance enhancers. Key compounds include:
Compound Name | Description | Unique Features |
---|---|---|
Bromantane | An actoprotector enhancing physical performance | Unique dual action as both stimulant and adaptogen |
Meldonium | Used for enhancing endurance | Inhibits carnitine biosynthesis |
Ecdysterone | A natural steroid promoting muscle growth | Derived from plants, mimics anabolic steroids |
Bemethyl is distinct due to its specific mechanism involving protein synthesis modulation and its unique structural characteristics as a benzimidazole derivative. Its long-lasting effects on metabolic processes set it apart from other compounds that may offer more immediate but shorter-lived benefits .
The systematic nomenclature of bemethyl follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 2-ethylsulfanyl-1H-benzimidazole. The hydrobromide salt formulation carries the complete systematic name 2-ethylsulfanyl-1H-benzimidazole;hydrobromide. Alternative chemical nomenclature includes 2-(ethylthio)-1H-benzimidazole and 1H-Benzimidazole, 2-(ethylthio)-, reflecting the functional group positioning within the heterocyclic framework.
The molecular formula of the parent compound is established as C₉H₁₀N₂S, with a molecular weight of 178.26 grams per mole for the free base. The hydrobromide salt formulation exhibits the molecular formula C₉H₁₁BrN₂S and a corresponding molecular weight of 259.17 grams per mole. Chemical Abstracts Service registry numbers include 14610-11-8 for the parent compound and 109628-14-0 for the hydrobromide salt.
Structural isomerism considerations in bemethyl center primarily on tautomeric equilibria within the benzimidazole core. Research has demonstrated that bemethyl metabolites, particularly those involving the mercaptobenzimidazole derivative, exhibit thione-thiol tautomerism. The thione form demonstrates greater thermodynamic stability and predominates in aqueous solutions at physiological pH values below 10. This tautomeric behavior significantly influences the compound's chemical reactivity and biological interactions.
The benzimidazole ring system confers structural rigidity to the molecule, while the ethylthio substituent at the 2-position provides specific steric and electronic characteristics. The sulfur atom serves as a nucleophilic center, contributing to the compound's reactivity profile and metabolic susceptibility.
The hydrobromide salt represents the primary pharmaceutical formulation of bemethyl, offering enhanced solubility characteristics and crystalline stability compared to the free base. The salt formation involves protonation of one of the nitrogen atoms within the benzimidazole ring system, creating a charged species that readily associates with the bromide counterion.
Crystallographic analysis reveals that bemethyl hydrobromide adopts a specific molecular conformation that influences its physical properties and pharmaceutical behavior. The canonical Simplified Molecular Input Line Entry System representation for the hydrobromide salt is documented as CCSC1=NC2=CC=CC=C2N1.Br, indicating the spatial arrangement of atoms within the crystal lattice.
The crystalline structure demonstrates characteristic intermolecular interactions, including hydrogen bonding between the protonated nitrogen center and the bromide anion. These interactions contribute to the overall stability of the crystalline form and influence dissolution characteristics in aqueous media. The three-dimensional arrangement within the crystal lattice affects both the compound's physical stability and its bioavailability profiles.
Related benzimidazole derivatives have been subjected to detailed crystallographic studies that provide insight into structural relationships within this chemical class. Crystal structure determinations of similar compounds reveal typical bond lengths and angles that characterize the benzimidazole framework.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for bemethyl through characteristic signal patterns. Proton nuclear magnetic resonance analysis reveals distinctive signals corresponding to the ethyl substituent and aromatic protons of the benzimidazole ring system. The ethyl group manifests as characteristic triplet and quartet patterns, while the benzimidazole aromatic protons appear in the typical aromatic region.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of the characteristic carbon framework, with signals corresponding to the aromatic carbons of the benzimidazole system and the aliphatic carbons of the ethyl group. The carbon bearing the sulfur substituent exhibits a distinctive chemical shift that confirms the structural assignment.
Mass spectrometric analysis of bemethyl reveals characteristic fragmentation patterns that provide structural information and analytical identification capabilities. High-resolution mass spectrometry identifies the molecular ion at mass-to-charge ratio 179.0638 for the protonated molecular ion [C₉H₁₀N₂S+H]⁺. Principal fragment ions include signals at mass-to-charge ratios 151.0325, 93.0581, and 118.0531, corresponding to characteristic losses from the molecular framework.
Tandem mass spectrometry provides additional structural confirmation through controlled fragmentation experiments. The fragmentation pattern demonstrates loss of the ethyl group and subsequent rearrangements within the benzimidazole system. These fragmentation pathways serve as diagnostic tools for analytical identification and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the bemethyl structure. The benzimidazole system exhibits characteristic aromatic carbon-hydrogen stretching vibrations and ring vibrational modes. The presence of the sulfur-containing substituent introduces additional characteristic absorptions in the fingerprint region of the spectrum.
The primary synthetic route to bemethyl involves the alkylation of 2-mercaptobenzimidazole using ethyl halides under basic conditions. This nucleophilic substitution reaction proceeds through attack of the mercapto sulfur atom on the electrophilic carbon of the ethyl halide, resulting in formation of the ethylthio linkage characteristic of bemethyl.
Research has demonstrated that the alkylation reaction can be effectively conducted using various ethyl halides, including ethyl bromide and ethyl iodide, with reaction efficiency influenced by the specific halide employed. Phase-transfer catalytic conditions using quaternary ammonium salts enhance reaction rates and selectivity, particularly when conducted in aqueous potassium hydroxide/organic solvent biphasic systems.
Optimization studies have revealed that the choice of base significantly influences both reaction rate and product selectivity. Potassium hydroxide demonstrates superior performance compared to other alkali metal hydroxides, providing enhanced conversion rates while maintaining selectivity for sulfur alkylation over nitrogen alkylation. The reaction temperature, typically maintained between room temperature and moderate heating, affects both reaction kinetics and side product formation.
Solvent selection plays a crucial role in optimization of the alkylation process. Dichloromethane has been identified as an effective organic phase for biphasic reactions, providing appropriate solubility characteristics for both reactants and products. Alternative organic solvents, including acetonitrile and dimethylformamide, have been investigated for their effects on reaction efficiency and product quality.
The mechanism of alkylation involves initial deprotonation of the mercapto group under basic conditions, followed by nucleophilic attack on the alkyl halide. Kinetic studies indicate that the reaction follows pseudo-first-order kinetics when conducted under excess base conditions. The apparent rate constants are influenced by reaction temperature, base concentration, and catalyst type.
Selectivity considerations are particularly important in bemethyl synthesis, as both sulfur and nitrogen centers within 2-mercaptobenzimidazole can potentially undergo alkylation. Under carefully controlled conditions with limited quantities of alkylating agent and moderate base concentrations, selective S-alkylation can be achieved without detectable N-alkylation products. This selectivity is crucial for obtaining pure bemethyl without contamination from regioisomeric products.
The production of pharmaceutical-grade bemethyl requires implementation of rigorous purification strategies to achieve the high purity standards necessary for pharmaceutical applications. Initial purification typically involves crystallization processes that separate the desired product from synthetic byproducts and unreacted starting materials.
Recrystallization represents the primary purification method for bemethyl, utilizing the differential solubility characteristics of the compound in various solvent systems. The selection of appropriate recrystallization solvents depends on the solubility profile of bemethyl, which demonstrates temperature-dependent solubility in polar organic solvents. Ethanol has been identified as an effective recrystallization solvent, providing good solubility at elevated temperatures while maintaining low solubility at room temperature.
Two-solvent recrystallization systems offer enhanced purification efficiency for complex synthetic mixtures. These systems typically employ a primary solvent in which bemethyl demonstrates good solubility, combined with an anti-solvent that reduces solubility and promotes selective crystallization. The careful control of solvent ratios and cooling rates influences crystal formation and final product purity.
Chromatographic purification methods provide additional purification options for bemethyl, particularly for analytical-scale preparations or when extremely high purity is required. Silica gel chromatography utilizing ethyl acetate/cyclohexane solvent systems has demonstrated effectiveness for separating bemethyl from structurally related impurities.
Quality control measures for pharmaceutical-grade bemethyl include comprehensive analytical testing to verify chemical identity, purity, and absence of specific impurities. High-performance liquid chromatography provides quantitative analysis of bemethyl content and detection of related substances that may be present as synthetic impurities. Mass spectrometric analysis confirms molecular identity and detects potential degradation products or synthetic byproducts.
The pharmaceutical-grade material must meet stringent specifications regarding heavy metal content, residual solvents, and microbiological quality. These requirements necessitate careful control of synthetic conditions and purification processes to minimize introduction of undesirable contaminants.
The chemical stability of bemethyl under various environmental conditions represents a critical consideration for pharmaceutical formulation and storage. Stability studies have revealed that bemethyl demonstrates generally good chemical stability under normal storage conditions, but exhibits specific degradation pathways under certain stress conditions.
Oxidative degradation represents a primary stability concern for bemethyl, with the sulfur atom serving as a vulnerable site for oxidation reactions. Studies using liquid chromatography-high-resolution mass spectrometry have identified sulfoxide and sulfone metabolites formed through cytochrome P450-mediated oxidation pathways. These oxidation products, designated as metabolites M2 and M3 in research literature, demonstrate molecular formulas C₉H₁₀N₂OS and C₉H₁₀N₂O₃S respectively.
Table 1: Identified Degradation Products of Bemethyl
Degradation Product | Molecular Formula | Formation Pathway | Molecular Weight |
---|---|---|---|
Sulfoxide (M2) | C₉H₁₀N₂OS | Oxidation | 194.26 g/mol |
Sulfone (M3) | C₉H₁₀N₂O₃S | Further oxidation | 226.26 g/mol |
Dealkylated product (M1) | C₇H₆N₂S | Hydrolysis | 150.20 g/mol |
Hydrolytic degradation pathways involve cleavage of the ethylthio substituent, resulting in formation of 2-mercaptobenzimidazole and ethyl-containing fragments. This degradation mechanism is particularly relevant under acidic or basic conditions and at elevated temperatures. The hydrolysis reaction demonstrates pH-dependent kinetics, with enhanced degradation rates observed under strongly acidic or basic conditions.
Temperature-dependent stability studies reveal that bemethyl maintains chemical integrity under normal ambient conditions but demonstrates accelerated degradation at elevated temperatures. The degradation kinetics typically follow first-order kinetics, with rate constants increasing exponentially with temperature according to Arrhenius relationships.
Photostability represents another important consideration for bemethyl stability, as the benzimidazole chromophore may absorb ultraviolet radiation and undergo photochemical degradation reactions. Protection from light exposure is therefore recommended during storage and handling of bemethyl-containing formulations.
The stability profile of bemethyl demonstrates the importance of appropriate storage conditions, including protection from oxidizing environments, extreme pH conditions, elevated temperatures, and light exposure. These considerations are particularly relevant for pharmaceutical formulations where chemical stability directly impacts product quality and efficacy.
Studies of degradation kinetics under various stress conditions provide valuable information for establishing appropriate shelf-life specifications and storage recommendations. Accelerated stability testing conducted under controlled temperature and humidity conditions allows prediction of long-term stability characteristics and identification of optimal storage parameters.